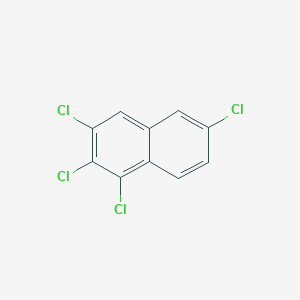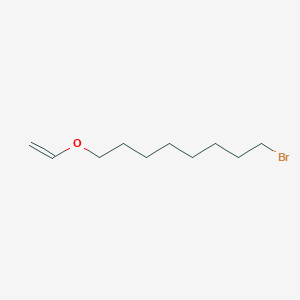
1-Bromo-8-(ethenyloxy)octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-8-(ethenyloxy)octane is an organic compound with the molecular formula C10H19BrO. It is a brominated ether, characterized by the presence of a bromine atom and an ethenyloxy group attached to an octane chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-8-(ethenyloxy)octane can be synthesized through a multi-step process. One common method involves the bromination of 8-octanol to form 8-bromo-1-octanol, followed by the reaction with an ethenyloxy group. The bromination step typically uses reagents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-8-(ethenyloxy)octane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of different substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include ethers, alcohols, and amines depending on the nucleophile used.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Various oxidized or reduced forms of the compound are obtained.
Wissenschaftliche Forschungsanwendungen
1-Bromo-8-(ethenyloxy)octane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways involving brominated ethers.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-8-(ethenyloxy)octane involves its reactivity as a brominated ether. The bromine atom can participate in nucleophilic substitution reactions, while the ethenyloxy group can undergo various transformations. The molecular targets and pathways depend on the specific reactions and conditions employed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromooctane: Similar in structure but lacks the ethenyloxy group.
8-Bromo-1-octanol: Similar but contains a hydroxyl group instead of an ethenyloxy group.
Eigenschaften
CAS-Nummer |
136039-68-4 |
|---|---|
Molekularformel |
C10H19BrO |
Molekulargewicht |
235.16 g/mol |
IUPAC-Name |
1-bromo-8-ethenoxyoctane |
InChI |
InChI=1S/C10H19BrO/c1-2-12-10-8-6-4-3-5-7-9-11/h2H,1,3-10H2 |
InChI-Schlüssel |
VAWFPAKBOOQQOK-UHFFFAOYSA-N |
Kanonische SMILES |
C=COCCCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


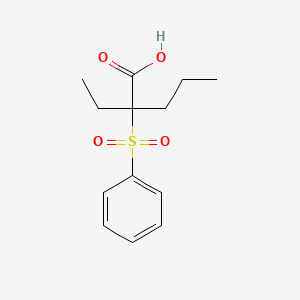
![1-[(Pyridin-2-yl)acetyl]pyridin-1-ium iodide](/img/structure/B14278380.png)

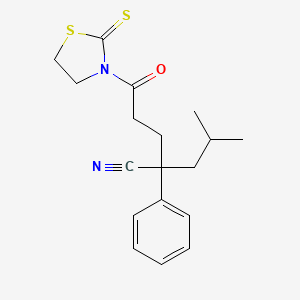

![9-Benzyl-4-chloro-9H-pyrimido[4,5-B]indole](/img/structure/B14278403.png)
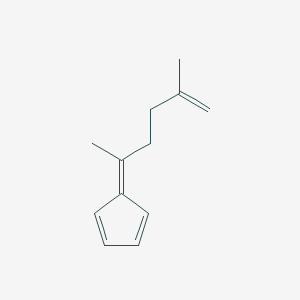
![2,4-Dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one](/img/structure/B14278408.png)
![5-Methyl-4-[(trimethoxysilyl)methyl]oxolan-2-one](/img/structure/B14278409.png)
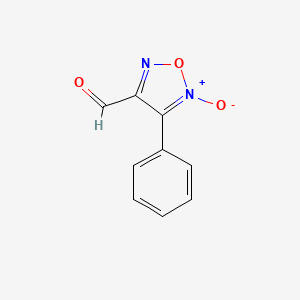
![2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal](/img/structure/B14278443.png)

![5-[2-(Dipropylamino)ethyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B14278446.png)
